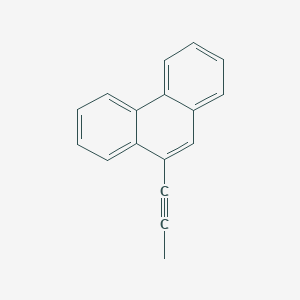
Phenanthrene, 9-(1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 9-(1-propynyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a propynyl group at the 9th position of the phenanthrene structure. Phenanthrene and its derivatives are known for their applications in various fields, including organic synthesis, material chemistry, and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthrene, 9-(1-propynyl)- can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst such as aluminum chloride and an appropriate acylating agent .
Another method involves the cyclodehydrogenation of dibenzal or 2,2-dimethyldiphenyl using sulfur. This process yields phenanthrene, which can then be further functionalized to introduce the propynyl group .
Industrial Production Methods
Industrial production of phenanthrene derivatives often involves large-scale preparation methods. Phenanthrene is commonly obtained from coal tar, where it is the second most abundant polycyclic aromatic hydrocarbon. The large-scale preparation of phenanthrene derivatives, including phenanthrene, 9-(1-propynyl)-, involves regioselective functionalization techniques .
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 9-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction with hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine results in the formation of 9-bromophenanthrene.
Sulfonation: Reaction with concentrated sulfuric acid produces 2-phenanthrenesulfonic acid and 3-phenanthrenesulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas and Raney nickel for reduction, bromine for halogenation, and concentrated sulfuric acid for sulfonation .
Major Products
The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, 9-bromophenanthrene, and phenanthrenesulfonic acids .
Scientific Research Applications
Phenanthrene, 9-(1-propynyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthrene, 9-(1-propynyl)- involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of endogenous compounds. The compound’s ability to inhibit specific cytochrome P450 enzymes makes it a potential candidate for cancer chemoprevention .
Comparison with Similar Compounds
Phenanthrene, 9-(1-propynyl)- can be compared with other similar compounds such as:
2-(1-propynyl)phenanthrene: This compound also contains a propynyl group but at a different position on the phenanthrene structure.
9-ethynylphenanthrene: Similar to phenanthrene, 9-(1-propynyl)-, but with an ethynyl group instead of a propynyl group.
2-ethynylphenanthrene: Contains an ethynyl group at the 2nd position of the phenanthrene structure.
The uniqueness of phenanthrene, 9-(1-propynyl)- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
185506-26-7 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
9-prop-1-ynylphenanthrene |
InChI |
InChI=1S/C17H12/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,1H3 |
InChI Key |
GKFBSAVSQZVBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















